N'-(2-chloroacetyl)-4-ethyl-5-methylthiophene-2-carbohydrazide
Description
N'-(2-Chloroacetyl)-4-ethyl-5-methylthiophene-2-carbohydrazide is a heterocyclic carbohydrazide derivative featuring a thiophene backbone substituted with ethyl (C₂H₅) and methyl (CH₃) groups at positions 4 and 5, respectively. The 2-chloroacetyl moiety is attached to the hydrazide group, forming a reactive synthon for further derivatization . This compound is commercially available (Santa Cruz Biotechnology, Catalog #sc-355898) and is primarily utilized as a precursor in the synthesis of bioactive heterocycles, including pyrazole, thiazole, and fused-ring systems .
Properties
IUPAC Name |
N'-(2-chloroacetyl)-4-ethyl-5-methylthiophene-2-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2S/c1-3-7-4-8(16-6(7)2)10(15)13-12-9(14)5-11/h4H,3,5H2,1-2H3,(H,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNAVESLKQKKHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1)C(=O)NNC(=O)CCl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to target methionine aminopeptidase 2. This enzyme plays a crucial role in the removal of the N-terminal methionine from nascent proteins.
Mode of Action
Compounds with similar structures, such as benzimidazoles, n-phenylcarbamates, and benzamides, are known to inhibit microtubule assembly by binding to β-tubulin. This interaction disrupts the normal function of microtubules, leading to various downstream effects.
Biochemical Pathways
Related compounds have been shown to inhibit gpx4 (glutathione peroxidase 4), which plays a significant role in protecting cells from oxidative damage.
Result of Action
Similar compounds have shown promising antimicrobial and antiproliferative activities.
Action Environment
The action, efficacy, and stability of N’-(2-chloroacetyl)-4-ethyl-5-methylthiophene-2-carbohydrazide can be influenced by various environmental factors. For instance, acetylation reactions involving similar compounds have been successfully carried out in environmentally benign brine solution. This suggests that the compound’s action might be influenced by the pH, temperature, and ionic strength of its environment.
Biological Activity
N'-(2-chloroacetyl)-4-ethyl-5-methylthiophene-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a thiophene ring, which contributes to its aromatic properties and potential interactions with biological targets. The presence of the chloroacetyl group and the carbohydrazide moiety enhances its reactivity and biological profile.
Structural Features
| Feature | Description |
|---|---|
| Thiophene Ring | Five-membered aromatic ring containing sulfur |
| Chloroacetyl Group | Enhances reactivity and potential interactions |
| Carbohydrazide Moiety | Contributes to biological activity |
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Anticancer Activity
Studies have shown that derivatives of thiophene compounds can inhibit cancer cell proliferation. For instance, a related compound demonstrated an IC50 value of 0.20 μM against VEGFR-2 kinase, indicating strong inhibitory activity in vitro . While specific data on this compound is limited, its structural similarities suggest potential efficacy in cancer treatment.
Antimicrobial Properties
Thiophene derivatives are known for their antimicrobial properties. In a study involving a range of thiophene compounds, several exhibited significant antibacterial activity against various strains, suggesting that this compound may also possess similar effects .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available thiophene derivatives. Common methods include:
- Formation of the Thiophene Ring : Utilizing thiophene precursors.
- Chloroacetylation : Introducing the chloroacetyl group via acylation reactions.
- Hydrazone Formation : Reacting with hydrazine derivatives to form the carbohydrazide moiety.
Synthesis Overview
| Step | Reaction Type | Reagents Needed |
|---|---|---|
| 1. Thiophene Formation | Cyclization | Thiophene precursor |
| 2. Chloroacetylation | Acylation | Chloroacetyl chloride |
| 3. Hydrazone Formation | Condensation | Hydrazine derivative |
Study 1: Anticancer Activity Evaluation
A recent study evaluated the anticancer properties of several thiophene derivatives, including those structurally similar to this compound. The results indicated promising activity against various cancer cell lines, with some compounds achieving IC50 values as low as 0.096 μM against breast cancer cells .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of thiophene-based compounds. The study revealed that certain derivatives exhibited significant inhibition against gram-positive and gram-negative bacteria, suggesting that this compound may also be effective .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Their Properties
Table 1: Comparative Overview of Selected Carbothiohydrazide Derivatives
Crystallographic and Spectroscopic Validation
Q & A
Basic: What are the optimized synthetic routes for N'-(2-chloroacetyl)-4-ethyl-5-methylthiophene-2-carbohydrazide, and how are intermediates characterized?
Methodological Answer:
A common approach involves condensing thiophene-2-carbohydrazide derivatives with chloroacetyl chloride in ethanol under reflux (60–80°C, 6–8 hours). For example, analogous compounds were synthesized by reacting 5-methylthiophene-2-carbohydrazide with 2-chloroacetyl chloride in ethanol, followed by recrystallization in methanol to achieve >70% yield . Key intermediates (e.g., hydrazide precursors) are characterized via:
- 1H/13C NMR : To confirm hydrazide formation (N–H peaks at δ 9–11 ppm) and substitution patterns.
- FT-IR : Stretching frequencies for C=O (1650–1700 cm⁻¹) and N–H (3200–3300 cm⁻¹) validate functional groups.
- Melting Point (m.p.) : Consistency with literature data ensures purity.
Basic: How do spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
Methodological Answer:
- 1H NMR : The hydrazide proton (N–H) appears as a singlet at δ ~10.2 ppm. Thiophene protons resonate as distinct multiplets (δ 6.5–7.5 ppm), with ethyl/methyl groups at δ 1.2–2.5 ppm. Splitting patterns confirm substitution positions .
- 13C NMR : Carbonyl carbons (C=O) appear at δ 165–170 ppm; thiophene carbons are δ 120–140 ppm.
- FT-IR : A strong C=O stretch (~1680 cm⁻¹) and N–H bend (~1550 cm⁻¹) are diagnostic. Absence of O–H stretches (3300–3500 cm⁻¹) rules out unreacted starting materials .
Advanced: How can contradictions between spectroscopic data and crystallographic results be resolved?
Methodological Answer:
Discrepancies (e.g., unexpected dihedral angles or bond lengths) require:
- Density Functional Theory (DFT) : Compare computed vs. experimental NMR/IR spectra to identify conformational differences. For example, a 5° deviation in thiophene ring planarity may explain shifted NMR peaks .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds) affecting crystallographic packing vs. solution-state spectroscopy .
- Dynamic NMR : Probe rotational barriers of substituents (e.g., ethyl groups) to assess time-averaged vs. solid-state structures .
Advanced: What crystallographic tools (e.g., SHELX, WinGX) are used to analyze hydrogen bonding and molecular packing?
Methodological Answer:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction. A typical R-factor < 0.05 ensures accuracy .
- SHELXL Refinement : Anisotropic displacement parameters (ADPs) model thermal motion. Hydrogen bonds (e.g., N–H···O) are identified using distance (2.8–3.2 Å) and angle (140–180°) criteria .
- WinGX/ORTEP Visualization : Generate ellipsoid plots to assess molecular geometry and packing diagrams to reveal π-stacking or van der Waals interactions . For example, weak C–H···π interactions (3.4 Å) stabilize crystal lattices in related thiophene derivatives .
Advanced: How can computational methods predict the reactivity of the 2-chloroacetyl group in nucleophilic substitution reactions?
Methodological Answer:
- Molecular Electrostatic Potential (MEP) Maps : Highlight electrophilic regions (e.g., chloroacetyl C=O) prone to nucleophilic attack. The chloroacetyl group’s LUMO energy (-1.5 eV) correlates with reactivity toward amines/thiols .
- Transition State Modeling (Gaussian 16) : Calculate activation barriers for SN2 mechanisms. For example, substitution with pyridine derivatives proceeds via a trigonal bipyramidal TS (ΔG‡ ~25 kcal/mol) .
- Solvent Effects (COSMO-RS) : Simulate solvent polarity (e.g., DMF vs. ethanol) on reaction rates. Polar aprotic solvents enhance leaving-group departure .
Advanced: What strategies validate biological activity hypotheses (e.g., antibacterial) for this compound?
Methodological Answer:
- In Silico Docking (AutoDock Vina) : Target bacterial enzymes (e.g., dihydrofolate reductase) with the compound’s thiophene core. A docking score ≤ -7.0 kcal/mol suggests strong binding .
- MIC Assays : Test against Gram-positive (e.g., Bacillus subtilis) and Gram-negative (E. coli) strains. For analogs, MIC values of 8–16 µg/mL indicate potency .
- DNA Binding Studies (UV-Vis Titration) : Monitor hypochromicity at 260 nm to assess intercalation. A binding constant (Kb) > 10⁴ M⁻¹ implies groove-binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
